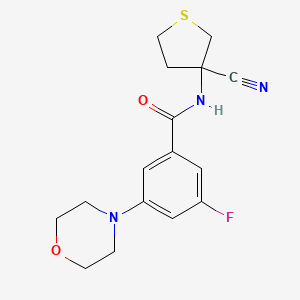

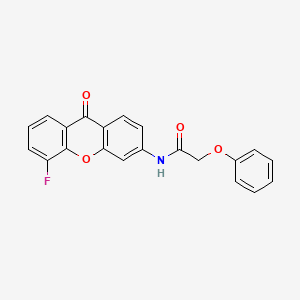

N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an important regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer, including leukemia, lymphoma, and solid tumors. ABT-199 has shown promising results in preclinical and clinical studies, and is currently approved by the US Food and Drug Administration (FDA) for the treatment of certain types of leukemia.

Mechanism of Action

N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide binds to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins such as BIM and PUMA. This leads to the release of these proteins, which in turn activate the intrinsic apoptotic pathway and induce cancer cell death. N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has a high affinity for BCL-2, with a dissociation constant (Kd) of approximately 0.01 nM.

Biochemical and physiological effects:

N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, while sparing normal cells. It has also been shown to inhibit tumor growth and improve survival in animal models of leukemia and lymphoma. In clinical trials, N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and other B-cell malignancies.

Advantages and Limitations for Lab Experiments

N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has several advantages as a tool for studying the role of BCL-2 in cancer biology. It is a highly selective inhibitor of BCL-2, with minimal off-target effects. It is also orally bioavailable and has a favorable pharmacokinetic profile, allowing for convenient dosing in animal models and clinical trials. However, N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has some limitations as well. It is a small molecule inhibitor and may not fully recapitulate the physiological effects of genetic or antibody-mediated BCL-2 inhibition. Additionally, N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide may not be effective in all types of cancer or in all patients, and resistance to N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has been reported in some cases.

Future Directions

Despite its success in CLL and other B-cell malignancies, N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has yet to show significant efficacy in solid tumors. Future research may focus on identifying combination therapies that enhance the efficacy of N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide in these cancers. Additionally, further studies may explore the mechanisms of resistance to N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide and develop strategies to overcome it. Finally, the development of next-generation BCL-2 inhibitors with improved selectivity, potency, and pharmacokinetics may lead to more effective targeted therapies for cancer.

Synthesis Methods

N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide is synthesized through a multistep process that involves the coupling of a thiolane ring to a fluorobenzene derivative, followed by the addition of a morpholine ring and a cyano group. The final product is purified through multiple chromatographic techniques, including high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has been extensively studied in preclinical and clinical settings for its potential as a targeted therapy for various types of cancer. In vitro studies have shown that N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide selectively binds to BCL-2 and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated the efficacy of N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide in animal models of leukemia and lymphoma, as well as solid tumors such as breast and lung cancer.

properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c17-13-7-12(8-14(9-13)20-2-4-22-5-3-20)15(21)19-16(10-18)1-6-23-11-16/h7-9H,1-6,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPHROZISJZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C2=CC(=CC(=C2)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568736.png)

![3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568738.png)

![Benzo[d][1,3]dioxol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2568739.png)

![2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide](/img/structure/B2568743.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2568746.png)

![2-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2568752.png)

![2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione](/img/structure/B2568753.png)

![2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2568755.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2568758.png)